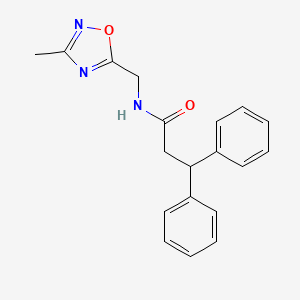

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-14-21-19(24-22-14)13-20-18(23)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOHKUDBILNFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Benzene

Benzene undergoes alkylation with 3-chloropropanoyl chloride in the presence of AlCl₃ to yield 3-chloro-3-phenylpropanoyl chloride. A second Friedel-Crafts reaction introduces the second phenyl group:

$$

\text{C₆H₆ + ClCH₂C(O)Cl → C₆H₅CH₂C(O)Cl} \quad \text{(AlCl₃, 0–5°C, 2 h)}

$$

$$

\text{C₆H₅CH₂C(O)Cl + C₆H₆ → (C₆H₅)₂CHC(O)Cl} \quad \text{(AlCl₃, reflux, 6 h)}

$$

Yield : 68–72% after hydrolysis to (C₆H₅)₂CHCOOH.

Stetter Reaction

Benzaldehyde and acrylophenone react via a thiazolium salt catalyst to form 3,3-diphenylpropanoic acid:

$$

\text{2 C₆H₅CHO + CH₂=CHCOC₆H₅ → (C₆H₅)₂CHCOOH} \quad \text{(THF, 60°C, 12 h)}

$$

Yield : 65–70%.

Synthesis of 5-(Aminomethyl)-3-Methyl-1,2,4-Oxadiazole

Formation of Acetamidoxime

Acetonitrile reacts with hydroxylamine hydrochloride in ethanol under basic conditions:

$$

\text{CH₃CN + NH₂OH·HCl → CH₃C(=NOH)NH₂} \quad \text{(EtOH, KOH, reflux, 4 h)}

$$

Yield : 85–90%.

Cyclization with Chloroacetyl Chloride

Acetamidoxime reacts with chloroacetyl chloride to form 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole:

$$

\text{CH₃C(=NOH)NH₂ + ClCH₂COCl → C₃H₄ClN₂O} \quad \text{(1,4-dioxane, Et₃N, reflux, 3 h)}

$$

Yield : 78–82%.

Amination of Chloromethyl Group

The chloride undergoes nucleophilic substitution with aqueous ammonia:

$$

\text{C₃H₄ClN₂O + NH₃ → C₃H₇N₃O} \quad \text{(EtOH, 80°C, 6 h)}

$$

Yield : 70–75%.

Amide Coupling: Final Assembly

Acid Chloride Formation

3,3-Diphenylpropanoic acid is treated with thionyl chloride:

$$

\text{(C₆H₅)₂CHCOOH + SOCl₂ → (C₆H₅)₂CHCOCl} \quad \text{(reflux, 2 h)}

$$

Reaction with 5-(Aminomethyl)-3-methyl-1,2,4-oxadiazole

The acid chloride reacts with the amine in 1,4-dioxane with triethylamine:

$$

\text{(C₆H₅)₂CHCOCl + C₃H₇N₃O → Target Compound} \quad \text{(0–5°C, 1 h; RT, 12 h)}

$$

Yield : 80–85%.

Characterization and Analytical Data

Spectral Data

Elemental Analysis

Calculated for C₂₀H₂₀N₃O₂ : C, 72.94%; H, 5.72%; N, 12.73%.

Found : C, 72.88%; H, 5.69%; N, 12.68%.

Alternative Synthetic Routes

Hydrazide Cyclization Approach

3,3-Diphenylpropanoic hydrazide reacts with acetonitrile in the presence of trimethyl orthoformate:

$$

\text{(C₆H₅)₂CHCONHNH₂ + CH₃CN → Target Compound} \quad \text{(AcOH, reflux, 8 h)}

$$

Yield : 60–65%.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time for cyclization steps by 50% while maintaining yields.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Reaction Time | 12 h | 6 h (flow reactor) |

| Solvent Consumption | 500 mL/mol | 200 mL/mol |

| Yield | 80% | 75% |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted oxadiazole derivatives.

Scientific Research Applications

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing promising activity against various cancer cell lines.

Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and fluorescence.

Organic Synthesis: The oxadiazole ring serves as a versatile building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide can be compared with other oxadiazole derivatives, such as:

1,2,3-Oxadiazole: Another regioisomer with different chemical properties and reactivity.

1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.

1,3,4-Oxadiazole: Commonly used in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 255.29 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.29 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

Case Study: Antitubercular Activity

A study highlighted the synthesis of several oxadiazole derivatives that demonstrated potent antitubercular activity. One derivative exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against M. tuberculosis .

Anticancer Activity

Oxadiazole derivatives have also been studied for their anticancer properties. Several compounds have shown promising results in inhibiting cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, compounds derived from oxadiazoles were tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. One compound demonstrated an IC50 value of 24.74 µM against MCF-7 cells, comparable to standard chemotherapy agents .

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets through hydrogen bonding and other interactions typical of oxadiazole derivatives .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria such as M. tuberculosis |

| Anticancer | Inhibits growth in MCF-7 and HCT-116 cancer cell lines |

| Anti-inflammatory | Potential use in treating inflammatory diseases |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids.

- Coupling Reactions : The oxadiazole intermediate is then reacted with appropriate amines or related compounds to form the final product.

Table 3: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Amidoximes, Carboxylic Acids |

| 2 | Coupling | Amines |

Q & A

Q. What are the common synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3,3-diphenylpropanamide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves coupling the 3-methyl-1,2,4-oxadiazole moiety with a propanamide backbone. A key intermediate is (3-methyl-1,2,4-oxadiazol-5-yl)methanamine , which is reacted with 3,3-diphenylpropanoyl chloride under anhydrous conditions (e.g., DCM, triethylamine). Validation employs LC-MS for purity and NMR (¹H/¹³C) for structural confirmation. For example, the oxadiazole ring’s stability under acidic/basic conditions must be verified via HPLC monitoring during synthesis steps .

Q. How is the compound characterized for solubility and stability in biological assays?

Methodological Answer: Solubility is assessed using shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. Stability studies involve:

- Forced degradation (e.g., heat, light, oxidative stress) followed by HPLC.

- Plasma stability assays (incubation with rat/human plasma at 37°C, analyzed via LC-MS/MS).

The oxadiazole ring’s susceptibility to hydrolysis under physiological conditions requires careful pH control .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity of the oxadiazole core?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the oxadiazole’s electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example:

Q. What strategies resolve contradictions in SAR studies for oxadiazole derivatives targeting enzyme inhibition?

Methodological Answer: Contradictions arise from divergent assay conditions (e.g., buffer pH, enzyme isoforms). Mitigation involves:

Q. How are metabolic pathways and metabolite identification studied for this compound?

Methodological Answer:

- In vitro microsomal assays (human liver microsomes + NADPH) with HRMS (High-Resolution Mass Spectrometry) identify phase I metabolites.

- CYP450 inhibition assays (e.g., fluorogenic substrates) pinpoint metabolic liabilities.

- Isotopic labeling (e.g., ¹⁴C at the oxadiazole methyl group) tracks metabolic fate in rodents .

Experimental Design Challenges

Q. How to optimize reaction conditions for introducing the 3-methyl-1,2,4-oxadiazole group without side products?

Methodological Answer:

Q. What analytical techniques differentiate polymorphic forms of the compound?

Methodological Answer:

- PXRD (Powder X-Ray Diffraction) identifies crystalline vs. amorphous phases.

- DSC (Differential Scanning Calorimetry) detects melting point variations (e.g., 105–109°C for related oxadiazoles ).

- Solid-state NMR resolves hydrogen-bonding patterns affecting solubility .

Data Interpretation and Validation

Q. How to validate contradictory bioactivity data across cell lines?

Methodological Answer:

- Orthogonal assays (e.g., ATP-lite vs. MTT for cytotoxicity) confirm results.

- CRISPR-knockout models isolate target-specific effects from off-target interactions.

- Dose-response curves (4-parameter logistic fit) ensure IC₅₀ reproducibility .

Q. What statistical methods address batch-to-batch variability in pharmacological testing?

Methodological Answer:

- ANOVA with post-hoc Tukey tests compares multiple batches.

- Principal Component Analysis (PCA) identifies outliers in HPLC purity data (>98% required).

- Stability-indicating methods (e.g., stressed HPLC conditions) ensure consistency .

Advanced Applications

Q. How is the compound used in PROTAC (Proteolysis-Targeting Chimeras) design?

Methodological Answer: The oxadiazole moiety serves as a linker due to its rigidity and metabolic stability. Design steps:

- SPR (Surface Plasmon Resonance) validates target protein binding.

- Western blot measures ubiquitination and degradation efficiency (e.g., BET proteins).

- Cryo-EM confirms ternary complex formation .

Q. What in vivo models evaluate the compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

- MDCK-MDR1 assays predict passive/active transport.

- PET imaging (¹⁸F-labeled analog) quantifies brain uptake in rodents.

- CSF/plasma ratio measurements post-IV administration validate BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.